Calix[8]arene octa-N-propyl ether
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Overview
Description
Calix[8]arene octa-N-propyl ether is a member of the calixarene family, which are cyclic oligomers composed of phenol units linked by methylene bridges. This compound is specifically characterized by having eight propoxy groups attached to the calixarene core. The molecular formula of this compound is C80H96O8, and it has a molecular weight of 1185.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calix[8]arene octa-N-propyl ether typically involves the alkylation of calix[8]arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve calix[8]arene in DMF.
- Add potassium carbonate to the solution.
- Slowly add propyl bromide to the mixture while maintaining reflux conditions.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with adjustments made for larger-scale reactions, such as using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Calix[8]arene octa-N-propyl ether can undergo various chemical reactions, including:
Oxidation: The phenolic groups in the calixarene core can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of calixarene.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl substituted calixarenes.
Scientific Research Applications
Calix[8]arene octa-N-propyl ether has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Employed in the study of molecular recognition and binding interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate guest molecules.
Mechanism of Action
The mechanism of action of Calix[8]arene octa-N-propyl ether primarily involves its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making it useful in applications like drug delivery and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Calix4arene : A smaller calixarene with four phenol units.
- Calix6arene : A medium-sized calixarene with six phenol units.
- Calix[8]arene : The parent compound of Calix[8]arene octa-N-propyl ether without the propoxy groups.
Uniqueness
This compound is unique due to its eight propoxy groups, which enhance its solubility in organic solvents and modify its binding properties. This makes it particularly useful in applications requiring selective binding and encapsulation of guest molecules .
Properties
Molecular Formula |
C80H96O8 |
---|---|
Molecular Weight |
1185.6 g/mol |
IUPAC Name |
49,50,51,52,53,54,55,56-octapropoxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene |
InChI |
InChI=1S/C80H96O8/c1-9-41-81-73-57-25-17-26-58(73)50-60-28-19-30-62(75(60)83-43-11-3)52-64-32-21-34-66(77(64)85-45-13-5)54-68-36-23-38-70(79(68)87-47-15-7)56-72-40-24-39-71(80(72)88-48-16-8)55-69-37-22-35-67(78(69)86-46-14-6)53-65-33-20-31-63(76(65)84-44-12-4)51-61-29-18-27-59(49-57)74(61)82-42-10-2/h17-40H,9-16,41-56H2,1-8H3 |
InChI Key |
AXTIPIUXDIVABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=C(C(=CC=C6)CC7=CC=CC(=C7OCCC)CC8=CC=CC(=C8OCCC)CC9=CC=CC(=C9OCCC)CC1=CC=C2)OCCC)OCCC)OCCC)OCCC |
Origin of Product |
United States |
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